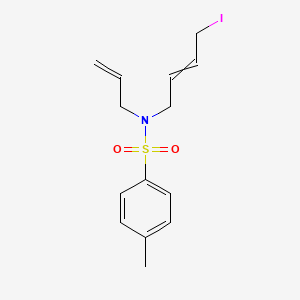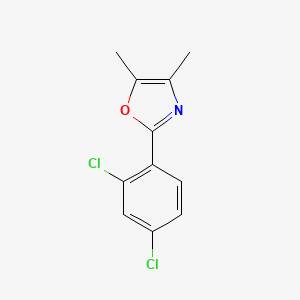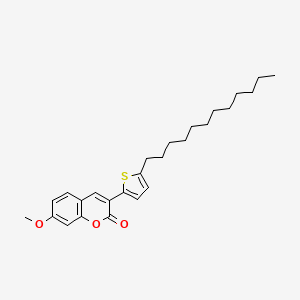![molecular formula C30H26BrN2P B14200410 [(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide CAS No. 850462-83-8](/img/structure/B14200410.png)
[(5'-Methyl[2,2'-bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide is a chemical compound that combines the structural features of bipyridine and triphenylphosphonium. This compound is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide typically involves the reaction of 5’-methyl-2,2’-bipyridine with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include:
- Solvent: Commonly used solvents include dichloromethane or acetonitrile.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyridine moiety.
Reduction: Reduced forms of the compound, often leading to the formation of phosphine oxides.
Substitution: Substituted derivatives where the bromide ion is replaced by the nucleophile.
科学的研究の応用
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, enhancing their catalytic activity.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
作用機序
The mechanism of action of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide involves its interaction with molecular targets such as metal ions and biological macromolecules. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. The triphenylphosphonium group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
類似化合物との比較
(5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide can be compared with other similar compounds, such as:
Methyltriphenylphosphonium bromide: Lacks the bipyridine moiety, making it less versatile in coordination chemistry.
5-Methyl-2,2’-bipyridine: Does not contain the triphenylphosphonium group, limiting its applications in biological systems.
Ethyltriphenylphosphonium bromide: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and properties.
The uniqueness of (5’-Methyl[2,2’-bipyridin]-5-yl)methylphosphanium bromide lies in its combination of bipyridine and triphenylphosphonium features, providing a versatile platform for various scientific applications.
特性
CAS番号 |
850462-83-8 |
|---|---|
分子式 |
C30H26BrN2P |
分子量 |
525.4 g/mol |
IUPAC名 |
[6-(5-methylpyridin-2-yl)pyridin-3-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C30H26N2P.BrH/c1-24-17-19-29(31-21-24)30-20-18-25(22-32-30)23-33(26-11-5-2-6-12-26,27-13-7-3-8-14-27)28-15-9-4-10-16-28;/h2-22H,23H2,1H3;1H/q+1;/p-1 |
InChIキー |
IGXBQRVICSCFRI-UHFFFAOYSA-M |
正規SMILES |
CC1=CN=C(C=C1)C2=NC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)

![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)


![6,13-Bis{[tri(propan-2-yl)silyl]ethynyl}pentacene-2,3-dicarbonitrile](/img/structure/B14200376.png)

![1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14200384.png)
![2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14200386.png)
![9,10-Anthracenedione, 1,8-bis[(2-methoxyethyl)thio]-](/img/structure/B14200387.png)



